molecular formula C8H6INO3 B3223792 2-(2-Iodo-6-nitrophenyl)acetaldehyde CAS No. 122509-68-6

2-(2-Iodo-6-nitrophenyl)acetaldehyde

Cat. No.: B3223792
CAS No.: 122509-68-6
M. Wt: 291.04 g/mol
InChI Key: DEBZCEZYLBLYJF-UHFFFAOYSA-N
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Description

2-(2-Iodo-6-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6INO3 It is a derivative of acetaldehyde, where the hydrogen atoms are substituted with a 2-iodo-6-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-6-nitrophenyl)acetaldehyde typically involves the iodination and nitration of phenylacetaldehyde. The process begins with the iodination of phenylacetaldehyde to introduce the iodine atom at the ortho position. This is followed by nitration to introduce the nitro group at the meta position relative to the aldehyde group. The reaction conditions often involve the use of iodine and nitric acid as reagents, with the reaction being carried out under controlled temperature and pressure conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-6-nitrophenyl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, and the aldehyde group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Iodo-6-nitrophenyl)acetic acid.

    Reduction: 2-(2-Iodo-6-aminophenyl)ethanol.

    Substitution: 2-(2-Azido-6-nitrophenyl)acetaldehyde or 2-(2-Mercapto-6-nitrophenyl)acetaldehyde.

Scientific Research Applications

2-(2-Iodo-6-nitrophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-6-nitrophenyl)acetaldehyde depends on the specific application and the target molecule

    Molecular Targets: It may target enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound can modulate signaling pathways, metabolic pathways, or other cellular processes, depending on its specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-6-nitrophenyl)acetaldehyde: Similar structure but with a bromine atom instead of iodine.

    2-(2-Chloro-6-nitrophenyl)acetaldehyde: Similar structure but with a chlorine atom instead of iodine.

    2-(2-Fluoro-6-nitrophenyl)acetaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

2-(2-Iodo-6-nitrophenyl)acetaldehyde is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for certain applications.

Properties

IUPAC Name

2-(2-iodo-6-nitrophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZCEZYLBLYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)CC=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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